

An In-depth Technical Guide to 1,2-Dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indol-5-amine

Cat. No.: B1309053

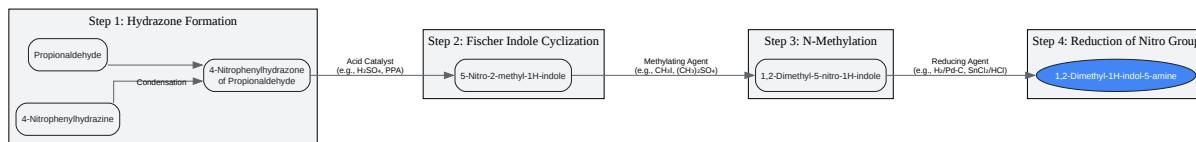
[Get Quote](#)

CAS Number: 7570-48-1

This technical guide provides a comprehensive overview of **1,2-Dimethyl-1H-indol-5-amine**, a substituted indole derivative of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, plausible synthetic routes, spectroscopic data, potential biological activity, and experimental considerations.

Physicochemical Properties

While exhaustive experimental data for **1,2-Dimethyl-1H-indol-5-amine** is not readily available in public literature, its properties can be predicted based on its chemical structure and data from analogous compounds.


Property	Predicted Value/Information
Molecular Formula	C ₁₀ H ₁₂ N ₂
Molecular Weight	160.22 g/mol
Appearance	Expected to be a solid, ranging from off-white to brown
Solubility	Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF.
CAS Number	7570-48-1

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for **1,2-Dimethyl-1H-indol-5-amine** is not widely available. However, a plausible and commonly employed method for the synthesis of substituted indoles is the Fischer indole synthesis.^{[1][2][3][4]} This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.^[1]

A potential synthetic workflow for **1,2-Dimethyl-1H-indol-5-amine** is outlined below.

Proposed Synthetic Pathway: Fischer Indole Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed Fischer Indole Synthesis pathway for **1,2-Dimethyl-1H-indol-5-amine**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,2-Dimethyl-5-nitro-1H-indole

- Hydrazone Formation: (4-Nitrophenyl)hydrazine is reacted with propionaldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.
- Fischer Indole Cyclization: The isolated hydrazone is then treated with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid and heated to induce cyclization, forming 5-nitro-2-methyl-1H-indole.

- N-Methylation: The resulting indole is N-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF).

Step 2: Reduction to **1,2-Dimethyl-1H-indol-5-amine**

- The nitro-substituted indole from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.
- A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
- The reaction is monitored for completion (e.g., by TLC).
- Upon completion, the reaction mixture is worked up to isolate the final product, **1,2-Dimethyl-1H-indol-5-amine**. This typically involves filtration of the catalyst (for hydrogenation) or neutralization and extraction.
- Purification is achieved through techniques such as column chromatography or recrystallization.

Spectroscopic Data (Predicted)

While experimental spectra for **1,2-Dimethyl-1H-indol-5-amine** are not readily available, the expected spectroscopic features can be predicted based on its structure and data from similar indole derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	H-7
~6.5-6.8	dd	1H	H-6
~6.4-6.6	d	1H	H-4
~6.1-6.3	s	1H	H-3
~3.5-3.7	s	3H	N-CH ₃
~3.5 (broad)	s	2H	-NH ₂
~2.3-2.5	s	3H	C2-CH ₃

¹³C NMR Spectroscopy (Predicted)

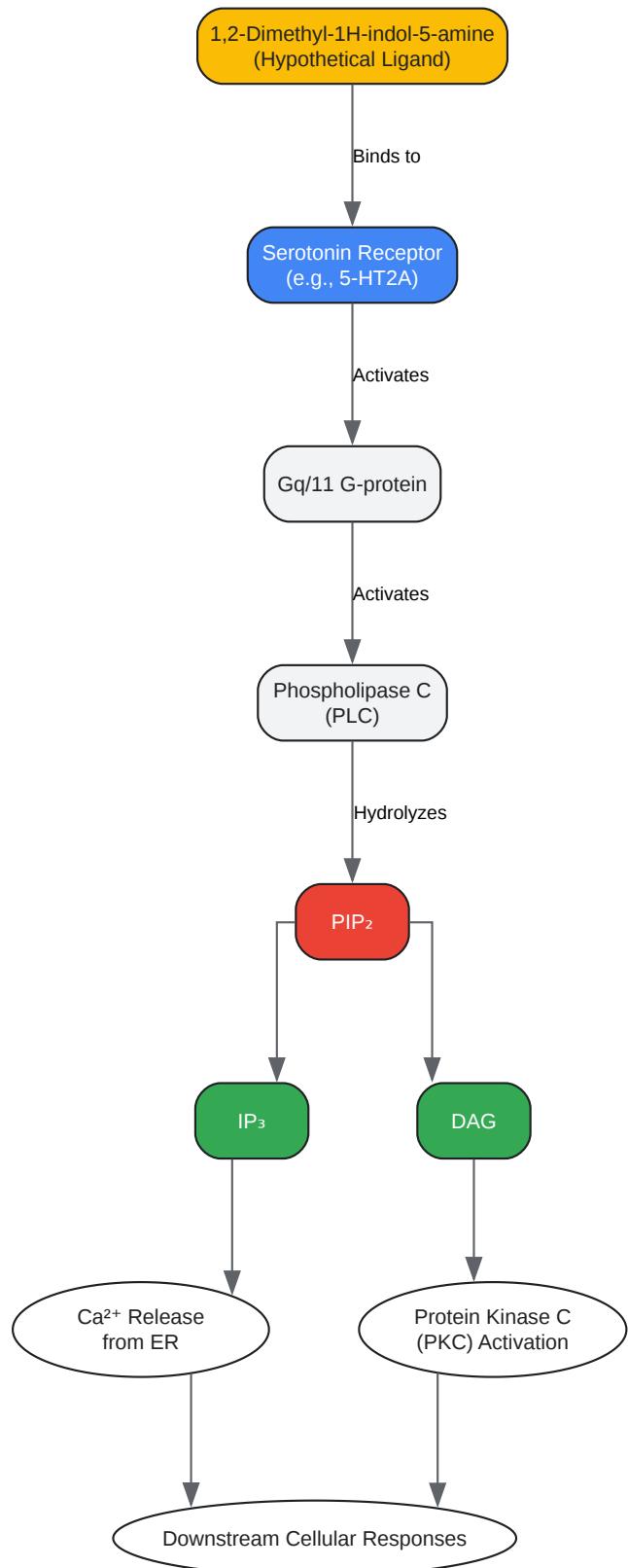
Chemical Shift (δ , ppm)	Assignment
~140-145	C-5
~135-140	C-7a
~130-135	C-2
~125-130	C-3a
~110-115	C-7
~105-110	C-6
~100-105	C-4
~95-100	C-3
~30-35	N-CH ₃
~10-15	C2-CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium-Strong, Broad	N-H stretching (primary amine)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching (methyl groups)
1620-1580	Medium-Strong	N-H bending (primary amine)
1600-1450	Medium-Strong	Aromatic C=C stretching
1350-1250	Strong	C-N stretching

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 160. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and potentially cleavage of the indole ring.

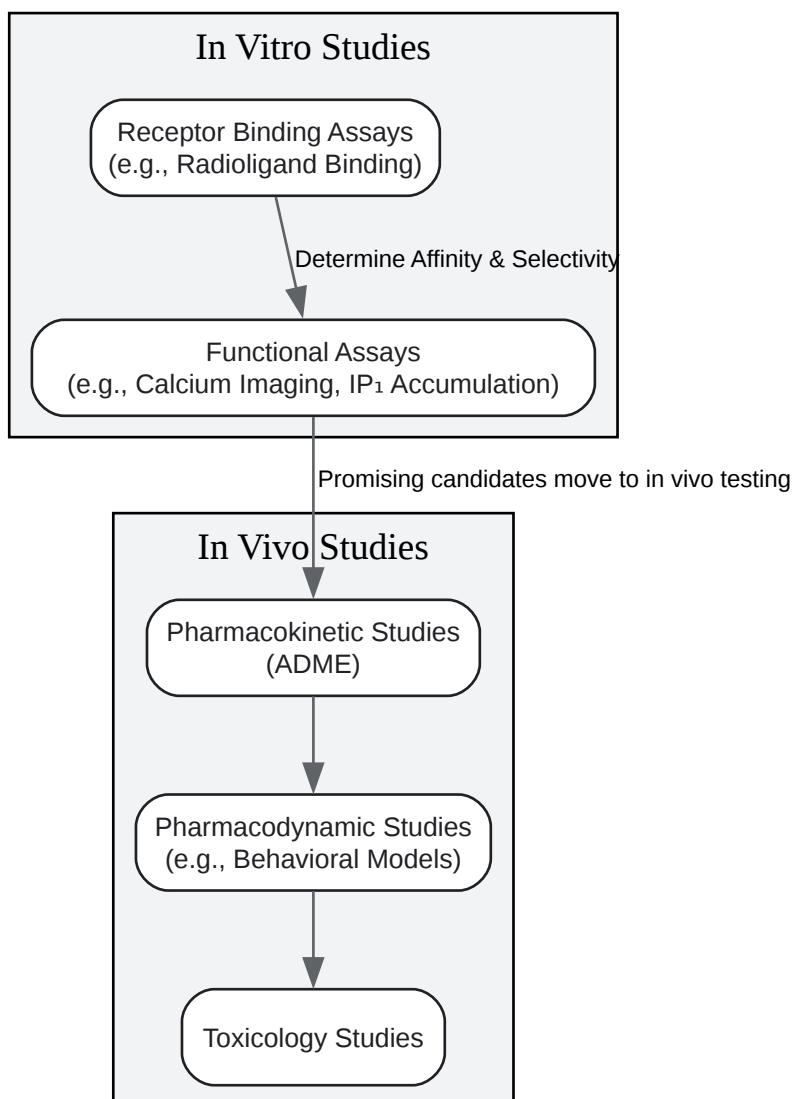

Reactivity and Potential Biological Activity

The chemical reactivity of **1,2-Dimethyl-1H-indol-5-amine** is dictated by the indole nucleus and the amino substituent. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

The structural similarity of **1,2-Dimethyl-1H-indol-5-amine** to known psychoactive tryptamines, such as N,N-dimethyltryptamine (DMT), suggests that it may possess biological activity.^{[8][9]} Indoleamine derivatives are known to interact with various biological targets, including serotonin receptors.^{[10][11][12][13]}

Potential Signaling Pathway Involvement

Given its structural features, **1,2-Dimethyl-1H-indol-5-amine** is a candidate for interaction with serotonin (5-HT) receptors. DMT and related compounds are known agonists at several 5-HT receptor subtypes, particularly 5-HT_{2A}, 5-HT_{1A}, and 5-HT_{2C}.^{[8][9][14]} Activation of these receptors initiates a cascade of intracellular signaling events.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway of **1,2-Dimethyl-1H-indol-5-amine** via a Gq-coupled serotonin receptor.

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of **1,2-Dimethyl-1H-indol-5-amine**, a systematic experimental approach would be necessary.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the biological evaluation of a novel compound.

Conclusion

1,2-Dimethyl-1H-indol-5-amine is a substituted indole with potential for further investigation in the fields of medicinal chemistry and pharmacology. While specific experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 9. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors
- PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Dimethyl-1H-indol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309053#1-2-dimethyl-1h-indol-5-amine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com